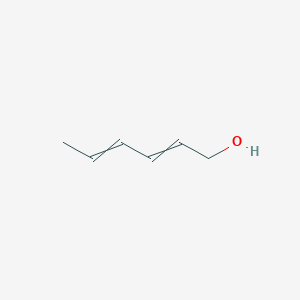

Hexa-2,4-dien-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexa-2,4-dien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIRRNXMZYDVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047632 | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-28-4 | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2E,4E)-Hexa-2,4-dien-1-ol

For Researchers, Scientists, and Drug Development Professionals

(2E,4E)-Hexa-2,4-dien-1-ol , commonly known as sorbic alcohol, is a conjugated dienyl alcohol with applications in the fragrance and flavor industries and as a versatile starting material in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities.

Core Chemical and Physical Properties

(2E,4E)-Hexa-2,4-dien-1-ol is a colorless to pale yellow solid or liquid with a characteristic fresh, green, and slightly fruity or herbal odor.[1][2] Its fundamental properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2E,4E)-Hexa-2,4-dien-1-ol[3] |

| Synonyms | Sorbic alcohol, Sorbyl alcohol, trans,trans-2,4-Hexadien-1-ol[3][4][5] |

| CAS Number | 17102-64-6[3][4] |

| Molecular Formula | C₆H₁₀O[3][4] |

| Molecular Weight | 98.14 g/mol [3][4][5] |

| SMILES | C/C=C/C=C/CO[3][5] |

| InChIKey | MEIRRNXMZYDVDW-MQQKCMAXSA-N[3] |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions |

| Appearance | Colorless to light yellow solid or liquid[1][4][6] | Ambient |

| Melting Point | 28-33 °C[1][7] | |

| Boiling Point | 80 °C[6][7] | at 12 mmHg |

| 94 °C[4] | at 30 torr | |

| ~175 °C (estimated)[5] | ||

| Density | 0.871 g/mL[1][7] | at 25 °C |

| 0.89 g/cm³[4] | at 8 °C | |

| Refractive Index | 1.500[1][6][7] | at 20 °C |

| Solubility | Slightly soluble in water[4][7]. Soluble in ethanol, ether, and oils[8]. | |

| Vapor Density | >1 (vs air)[7][9] | |

| Flash Point | 71.11 °C (160 °F)[2] | Closed Cup |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[4] Not stable to air; should be stored in sealed ampules[8]. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of (2E,4E)-Hexa-2,4-dien-1-ol are crucial for its application in research and development.

Synthesis of (2E,4E)-Hexa-2,4-dien-1-ol via Reduction of Sorbic Acid

This protocol describes the synthesis of sorbic alcohol from sorbic acid via a mixed anhydride (B1165640) intermediate, followed by reduction with sodium borohydride (B1222165).

Materials:

-

Sorbic acid

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Ethyl chloroformate

-

Sodium borohydride

-

10% Hydrochloric acid

-

Nitrogen gas

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 28 g (0.25 mole) of sorbic acid in 100 ml of anhydrous tetrahydrofuran.

-

Add 25 g of triethylamine to the solution and cool the mixture to 0-10 °C.

-

While maintaining the temperature, add 27 g of ethyl chloroformate dropwise over a period of 30 minutes with continuous agitation.

-

After the addition is complete, continue to agitate the mixture for an additional 30 minutes at 10 °C.

-

Prepare a suspension of 19 g (0.5 mole) of sodium borohydride in 100 ml of anhydrous tetrahydrofuran.

-

Add the sodium borohydride suspension dropwise to the reaction mixture, maintaining the temperature between 10-15 °C.

-

After the addition, allow the reaction to proceed with agitation for 30 hours at 20 °C.

-

To quench the reaction, carefully add 100 ml of 10% hydrochloric acid.

-

Separate the organic phase.

-

Remove the tetrahydrofuran from the organic phase using a rotary evaporator.

-

The crude product can then be purified by distillation under reduced pressure.

Purification by Distillation

The crude (2E,4E)-Hexa-2,4-dien-1-ol obtained from the synthesis can be purified by vacuum distillation. A fraction boiling at 85-86 °C under a pressure of 10 mmHg should be collected, which corresponds to the purified alcohol.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): The purity of (2E,4E)-Hexa-2,4-dien-1-ol can be assessed using gas chromatography. A high-purity sample should show a major peak corresponding to the target compound. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the trans,trans stereochemistry of the double bonds in (2E,4E)-Hexa-2,4-dien-1-ol. The coupling constants of the olefinic protons can be used to determine the stereochemistry.

Chemical Reactivity and Hazards

(2E,4E)-Hexa-2,4-dien-1-ol is a stable compound under recommended storage conditions but is sensitive to air and should be stored accordingly.[4][8] It is incompatible with strong oxidizing agents.[4] Hazardous decomposition products include carbon monoxide and carbon dioxide.[4]

The compound is considered harmful if swallowed or in contact with skin and can cause skin and eye irritation.[10][11] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.

Synthesis and Purification Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of (2E,4E)-Hexa-2,4-dien-1-ol from sorbic acid.

Caption: Workflow for the synthesis of (2E,4E)-Hexa-2,4-dien-1-ol.

Biological Activity and Applications

(2E,4E)-Hexa-2,4-dien-1-ol is primarily used as a fragrance and flavoring agent.[3] It has been identified as a metabolite in Saccharomyces cerevisiae. While some related compounds, such as (2E)-alkenals, have shown antifungal activity against S. cerevisiae by disrupting the plasma membrane and inhibiting H+-ATPase, the specific and detailed mechanism for the diene alcohol is not well-elucidated. Additionally, the acetate (B1210297) derivative of (2E,4E)-hexa-2,4-dien-1-ol is an intermediate in the synthesis of the codling moth sex pheromone.

This technical guide provides a solid foundation for researchers and professionals working with (2E,4E)-Hexa-2,4-dien-1-ol, offering key data and methodologies for its synthesis and characterization. Further research into its specific biological mechanisms of action could unveil new applications for this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. research.chalmers.se [research.chalmers.se]

- 4. Semiochemical compound: (E,E)-2,4-Dimethyl-2,4-hexadien-1-ol | C8H14O [pherobase.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (2E,4E)-hexa-2,4-dien-1-yl acetate - Immunomart [immunomart.com]

- 7. biofor.co.il [biofor.co.il]

- 8. Modes of antifungal action of (2E)-alkenals against Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (2E,4E)-hexa-2,4-dien-1-one | C6H7O- | CID 57605716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evolution of a Saccharomyces cerevisiae metabolic pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of Hexa-2,4-dien-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and stereoisomeric forms of hexa-2,4-dien-1-ol (C₆H₁₀O). It delves into their physicochemical properties, spectroscopic characterization, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development who require a detailed understanding of these compounds.

Introduction to this compound Isomers

This compound, a six-carbon unsaturated alcohol with two double bonds, is a molecule of significant interest due to its diverse applications and the chemical nuances presented by its various isomeric forms. The positions of the double bonds and the hydroxyl group, along with the geometry of the double bonds, give rise to a range of structural and stereoisomers, each possessing unique properties. A thorough understanding of these isomers is critical for applications ranging from fine chemical synthesis to potential therapeutic development.

Structural Isomers of this compound

Structural isomers of this compound have the same molecular formula (C₆H₁₀O) but differ in the connectivity of their atoms. Beyond the primary focus on this compound, it is important to recognize other dienol isomers with the same molecular formula, as they may appear as impurities or be of interest in their own right. Some key structural isomers include:

-

Hexa-1,5-dien-3-ol: An isomer with a different placement of the hydroxyl group and double bonds.

-

Hexa-3,5-dien-1-ol: Another positional isomer with a distinct arrangement of functional groups.

-

Cyclic ethers and other functional groups: The molecular formula C₆H₁₀O can also correspond to various cyclic structures containing an oxygen atom or other functional groups like ketones and aldehydes.

This guide will focus on the stereoisomers of this compound.

Stereoisomers of this compound

This compound has two double bonds, each of which can exist in either an E (trans) or Z (cis) configuration. This gives rise to four possible stereoisomers:

-

(2E,4E)-hexa-2,4-dien-1-ol

-

(2E,4Z)-hexa-2,4-dien-1-ol

-

(2Z,4E)-hexa-2,4-dien-1-ol

-

(2Z,4Z)-hexa-2,4-dien-1-ol

The geometry of these isomers significantly influences their physical and chemical properties, as well as their biological activity.

Physicochemical Properties of this compound Stereoisomers

The spatial arrangement of atoms in each stereoisomer affects its intermolecular forces, leading to differences in physical properties such as melting point, boiling point, and density. A summary of available quantitative data is presented below.

| Property | (2E,4E)-hexa-2,4-dien-1-ol | (2E,4Z)-hexa-2,4-dien-1-ol | (2Z,4E)-hexa-2,4-dien-1-ol | (2Z,4Z)-hexa-2,4-dien-1-ol |

| Molecular Formula | C₆H₁₀O[1][2][3][4][5][6] | C₆H₁₀O[7] | C₆H₁₀O[7] | C₆H₁₀O[8][9] |

| Molecular Weight | 98.14 g/mol [1][2][3][4][5][6] | 98.14 g/mol [10][11] | 98.14 g/mol [7] | 98.14 g/mol [8][9] |

| CAS Number | 17102-64-6[1][2][3][5][12] | 53384-66-0[10][11][13] | 82168-14-7[7] | 12292647 (CID) |

| Melting Point | 28-33 °C[2][3][5][12] | Not available | Not available | Not available |

| Boiling Point | 80 °C at 12 mmHg[2][3][5][12] | Not available | Not available | Not available |

| Density | 0.871 g/mL at 25 °C[2][3][5][12] | Not available | Not available | Not available |

| Refractive Index | 1.500 at 20 °C[2][3][5] | Not available | Not available | Not available |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and differentiation of the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry of the isomers. The chemical shifts and coupling constants of the olefinic protons are particularly informative for determining the E and Z configurations of the double bonds.

-

¹H NMR: The coupling constants (J-values) between the vinyl protons are characteristic of the double bond geometry. For a trans configuration, the coupling constant is typically larger (around 15 Hz) compared to a cis configuration (around 10 Hz).

-

¹³C NMR: The chemical shifts of the allylic and vinylic carbons can also provide information about the stereochemistry.

A comprehensive table of NMR data for all four stereoisomers is currently under compilation as data becomes available.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule, namely the hydroxyl (-OH) and the carbon-carbon double bonds (C=C). The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=C stretching vibrations for conjugated dienes are observed in the 1600-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 960-980 cm⁻¹ region can be indicative of trans double bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The molecular ion peak (M⁺) for this compound would be observed at an m/z ratio corresponding to its molecular weight (98.14 g/mol ). The fragmentation pattern can offer clues about the structure, although it may not be sufficient to distinguish between stereoisomers on its own.

Experimental Protocols

Synthesis of this compound Stereoisomers

The stereoselective synthesis of each isomer requires specific synthetic strategies. A general logical workflow for the synthesis of a specific stereoisomer is outlined below.

Caption: A generalized workflow for the synthesis of a specific this compound stereoisomer.

Detailed Methodologies:

-

(2E,4E)-hexa-2,4-dien-1-ol: This isomer can be synthesized by the reduction of (2E,4E)-hexa-2,4-dienal with a reducing agent such as sodium borohydride. The starting dienal can be prepared via an aldol (B89426) condensation reaction.

-

Other Stereoisomers: The synthesis of the Z-containing isomers often involves stereoselective reduction of alkynes (e.g., using Lindlar's catalyst for cis-alkenes) or the use of stereospecific Wittig-type reactions.

Separation of this compound Stereoisomers

High-performance liquid chromatography (HPLC) is a key technique for the separation and purification of the different stereoisomers.

Caption: A workflow diagram for the separation of this compound stereoisomers using HPLC.

A General HPLC Protocol:

-

Column: A chiral stationary phase (e.g., a polysaccharide-based column) is often required for the separation of stereoisomers. Alternatively, derivatization with a chiral reagent followed by separation on a normal-phase column can be employed.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

-

Flow Rate: A flow rate in the range of 0.5-1.5 mL/min is common.

-

Detection: A UV detector set at a wavelength where the diene absorbs (around 230 nm) is suitable.

Biological Activity and Potential Applications

While extensive research on the specific biological activities of each this compound isomer is limited, some studies have suggested potential cytotoxic effects of related compounds on tumor cells. Further investigation into the interactions of these isomers with biological targets is warranted.

Cytotoxicity Testing:

A standard method to assess the cytotoxic potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound isomers for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Signaling Pathway:

Should a compound exhibit cytotoxicity, further studies would be necessary to elucidate the underlying mechanism, such as the induction of apoptosis (programmed cell death). Apoptosis is a complex process involving a cascade of signaling events. The two main pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Caption: A simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion

The structural and stereoisomers of this compound represent a fascinating area of study with implications for various scientific disciplines. While the (2E,4E) isomer is the most well-characterized, further research into the synthesis, properties, and biological activities of the other stereoisomers is crucial for unlocking their full potential. This guide provides a foundational understanding of these compounds and highlights the need for continued investigation to populate the existing data gaps, which will undoubtedly open new avenues for their application in research and development.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. 2,4-Hexadien-1-ol [webbook.nist.gov]

- 3. parchem.com [parchem.com]

- 4. 2,4-Hexadien-1-ol [webbook.nist.gov]

- 5. Other products,CAS#:17102-64-6,反式-2,4-己二烯-1-醇,(E,E)-2,4-Hexadien-1-ol [en.chemfish.com]

- 6. 2,4-Hexadien-1-ol [webbook.nist.gov]

- 7. 2,4-Hexadien-1-ol, (2Z,4E)-|lookchem [lookchem.com]

- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. (2Z,4Z)-hexa-2,4-dien-1-ol | C6H10O | CID 12292647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2E,4Z)-2,4-Hexadien-1-ol | C6H10O | CID 11457662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (E,E)-2,4-Hexadien-1-ol | 17102-64-6 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

Physical and chemical properties of sorbyl alcohol

An In-depth Technical Guide to the Physical and Chemical Properties of Sorbyl Alcohol

Introduction

Sorbyl alcohol, also known as 2,4-Hexadien-1-ol, is an unsaturated fatty alcohol with the chemical formula C₆H₁₀O.[1][] It is a colorless to pale yellow liquid or solid with a characteristic pleasant, green, and fruity odor.[1][][3] Structurally, it features a six-carbon chain with two conjugated double bonds and a primary hydroxyl group.[] This unique structure, combining the reactivity of an allylic alcohol with a conjugated diene, makes it a versatile intermediate in organic synthesis.[4] Sorbyl alcohol is found naturally, often derived from the reduction of sorbic acid, a compound present in various fruits.[1] It is utilized as a flavoring agent, fragrance, and as a precursor in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information for researchers and drug development professionals.

Physical and Chemical Properties

Sorbyl alcohol is characterized by its distinct physical and chemical properties, which are summarized below. It is soluble in alcohol, ether, oils, and other organic solvents, but shows limited solubility in water.[1][3][5] The compound is sensitive to air and light and requires storage under an inert atmosphere.[3][6]

Table 1: Physical Properties of Sorbyl Alcohol

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1][][3] |

| Molecular Weight | 98.14 g/mol | [3][5][7] |

| Appearance | Colorless to pale yellow liquid; Long needles (solid) | [1][][3] |

| Odor | Fresh green, pineapple, herbal odor | [][3] |

| Melting Point | 28 - 33 °C | [][7] |

| Boiling Point | 172.28 - 179.4 °C at 760 mmHg; 80 °C at 12 mmHg | [][5][7][8] |

| Density | 0.871 g/mL at 25 °C | [][7] |

| Refractive Index | n20/D 1.5 | [] |

| Flash Point | 63.7 - 74.86 °C (162 °F) | [5][7][8][9] |

| Water Solubility | 1.93 - 24.75 g/L at 25 °C | [][5] |

| CAS Number | 111-28-4; 17102-64-6 ((2E,4E)-isomer) | [1][6] |

Table 2: Solubility of Sorbyl Alcohol in Various Solvents at 25°C

| Solvent | Solubility (g/L) |

| Dimethyl sulfoxide (B87167) (DMSO) | 2141.58 |

| Ethanol | 1978.09 |

| Tetrahydrofuran (B95107) (THF) | 1624.89 |

| Isopropanol | 1613.51 |

| n-Propanol | 1479.23 |

| n-Butanol | 1383.34 |

| Methanol | 1138.89 |

| Dimethylformamide (DMF) | 1154.38 |

| Acetone | 1027.26 |

| Water | 1.93 |

| Source:[5] |

Table 3: Spectroscopic Data for Sorbyl Alcohol

| Spectroscopy | Characteristic Absorptions |

| Infrared (IR) | Strong, broad O-H stretch (3300-3600 cm⁻¹); Strong C-O stretch (~1050 cm⁻¹) |

| ¹H NMR | O-H proton (variable, ~2.0-2.5 ppm); Protons on oxygen-bearing carbon (3.4-4.5 ppm) |

| ¹³C NMR | Carbon bearing the -OH group (50-65 ppm) |

| Source:[10][11][12] |

Chemical Reactivity

The presence of conjugated double bonds and a primary hydroxyl group makes sorbyl alcohol a reactive molecule capable of undergoing various transformations.

-

Oxidation : As a primary alcohol, sorbyl alcohol can be oxidized.[13] Depending on the reaction conditions and the oxidizing agent used, the product can be the corresponding aldehyde (sorbaldehyde) or carboxylic acid (sorbic acid).[14][15] Strong oxidizing agents like Jones reagent (CrO₃ in H₂SO₄) typically lead to the carboxylic acid, while milder reagents like pyridinium (B92312) chlorochromate (PCC) can stop the oxidation at the aldehyde stage.[15][16]

-

Esterification : The hydroxyl group can react with carboxylic acids or their derivatives to form esters. This is a common reaction for alcohols.[]

-

Hydrogenation : The double bonds in sorbyl alcohol can be selectively hydrogenated. This reaction is used to synthesize other valuable compounds, such as cis-hex-3-en-1-ol (leaf alcohol).[17]

-

Diels-Alder Reaction : The conjugated diene system allows sorbyl alcohol to act as a diene in Diels-Alder reactions, reacting with dienophiles like maleic anhydride (B1165640) to form cyclic adducts.[]

-

Polymerization : The conjugated double bonds make sorbyl alcohol a potential monomer or co-monomer for the synthesis of polymers.[]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of sorbyl alcohol and its derivatives.

Protocol 1: Synthesis of Sorbyl Alcohol from Sorbic Acid

This protocol describes the reduction of sorbic acid to sorbyl alcohol.

-

Reaction Setup : Dissolve 0.25 moles of sorbic acid in 100 mL of tetrahydrofuran (THF) containing triethylamine (B128534) in a reaction flask kept at 0 to 10 °C.[18]

-

Intermediate Formation : Slowly add 27 g of ethyl chloroformate dropwise over 30 minutes with continuous agitation.[18] After the addition is complete, continue stirring for another 30 minutes at 10 °C.[18]

-

Filtration : Quickly filter the mixture to remove the triethylamine hydrochloride precipitate.[18]

-

Reduction : To the filtrate, add a suspension of 0.5 moles of sodium borohydride (B1222165) in 100 mL of THF dropwise, maintaining the temperature at 10 to 15 °C under a nitrogen atmosphere.[18]

-

Reaction Completion : After the addition, continue to agitate the reaction mixture for 30 hours at 20 °C.[18]

-

Work-up : Quench the reaction by adding 100 mL of 10% hydrochloric acid.[18] The organic and aqueous layers will separate. The desired sorbyl alcohol can be isolated from the organic phase using standard extraction and distillation procedures.[18] Gas chromatographic analysis of the product typically shows a mixture of sorbyl alcohol and the intermediate sorbic aldehyde.[18]

Protocol 2: Synthesis of a TBDMS-Protected Sorbyl Alcohol Derivative

This protocol outlines a Grignard reaction with sorbaldehyde followed by silyl (B83357) ether protection.

-

Grignard Reagent Preparation : In a stirring solution of THF (20 mL) and phenylacetylene (B144264) (1.3 eq) at –78°C, add n-butyllithium (1.2 eq) dropwise.[4] Warm the mixture to 0°C and stir for 30 minutes.[4]

-

Grignard Reaction : Cool the mixture back to –78°C and add a solution of sorbaldehyde (1.0 eq) in THF (20 mL) dropwise.[4] Allow the reaction mixture to warm to room temperature over 1 hour.[4]

-

Work-up : Quench the reaction with distilled water (15 mL) and extract with dichloromethane (B109758) (3 x 15 mL).[4] Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate the solvent to yield the crude alcohol.[4]

-

Silyl Ether Protection : Dissolve the crude alcohol in dichloromethane (100 mL). Add imidazole (B134444) (5 eq) and tert-butyldimethylchlorosilane (1.2 eq).[4] Stir the solution for 24 hours.[4]

-

Purification : Quench the reaction with distilled water (10 mL), acidify with saturated NH₄Cl solution (10 mL), and extract with ethyl acetate (B1210297) (3 x 15 mL).[4] Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate the solvent.[4] The crude product can be purified by flash column chromatography on silica.[4]

Protocol 3: Analysis by Gas Chromatography (GC)

Gas chromatography is a standard technique for analyzing the purity of sorbyl alcohol and quantifying its presence in mixtures.[19][20][21]

-

Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) or a mass selective detector (MSD) is used.[20][21] A capillary column, such as one with a mid-polarity stationary phase (e.g., Rtx-1301), is suitable for separating alcohols.[20]

-

Sample Preparation : Samples are typically analyzed in their liquid state.[20] For quantitative analysis, an internal standard (e.g., undecanoic acid or n-propanol) is added to the sample at a known concentration.[22][23]

-

Injection : A small volume (e.g., a few microliters) of the prepared sample is injected into the GC.[19][23] The injector port temperature is set high enough to ensure rapid vaporization of the sample (e.g., 230-310°C).[][22]

-

Separation : The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column.[19][23] The column oven temperature is programmed to ramp up (e.g., starting at a lower temperature and increasing to ~175°C) to effectively separate the components based on their boiling points and interactions with the stationary phase.[22]

-

Detection and Quantification : As components elute from the column, they are detected by the FID or MSD.[19] The retention time is used for component identification, and the peak area is proportional to the concentration.[19][23] The concentration of sorbyl alcohol is calculated by comparing its peak area to that of the internal standard.[23]

Mandatory Visualization

Diagrams illustrating key chemical pathways and experimental workflows involving sorbyl alcohol are provided below using the DOT language.

References

- 1. CAS 111-28-4: Sorbyl alcohol | CymitQuimica [cymitquimica.com]

- 3. Sorbic Alcohol [drugfuture.com]

- 4. westmont.edu [westmont.edu]

- 5. scent.vn [scent.vn]

- 6. (E,E)-2,4-Hexadien-1-ol(17102-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. Sorbyl alcohol 111-28-4, Information for Sorbyl alcohol 111-28-4, Suppliers of Sorbyl alcohol 111-28-4 [chemnet.com]

- 9. trans,trans-2,4-Hexadien-1-ol, 99%, stabilized | Fisher Scientific [fishersci.ca]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 16. Alcohol Reactivity [www2.chemistry.msu.edu]

- 17. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. purdue.edu [purdue.edu]

- 20. Alcoholic Beverage Analysis by GC [restek.com]

- 21. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 22. oiv.int [oiv.int]

- 23. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Natural Occurrence of Hexa-2,4-dien-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-2,4-dien-1-ol, also known as sorbic alcohol, is an unsaturated fatty alcohol with the chemical formula C₆H₁₀O. It exists as different stereoisomers, with the (2E,4E) isomer being of particular interest due to its presence in various natural sources and its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound and its known natural occurrences, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of sorbic acid or its derivatives. Key methods include reduction with lithium aluminum hydride and a two-step process involving activation of sorbic acid followed by reduction with sodium borohydride (B1222165). The Meerwein-Ponndorf-Verley (MPV) reduction of sorbaldehyde is another viable, highly selective method.

Reduction of Sorbic Acid with Lithium Aluminum Hydride (LiAlH₄)

The direct reduction of sorbic acid using a powerful reducing agent like lithium aluminum hydride is an effective method for producing this compound. This method preserves the conjugated double bonds of the sorbic acid backbone.

Experimental Protocol:

A detailed experimental protocol for the reduction of sorbic acid with LiAlH₄ is as follows:

-

In a reaction flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, a solution of lithium aluminum hydride in anhydrous ether is prepared.

-

A solution of sorbic acid in ether is added dropwise to the LiAlH₄ solution at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.

-

The reaction is then quenched by the cautious addition of water to decompose any excess LiAlH₄.

-

The resulting mixture is acidified, and the ether layer containing the product is separated.

-

The aqueous layer is extracted with ether, and the combined organic extracts are dried and concentrated.

-

The final product, this compound, is purified by fractional distillation under reduced pressure.

A reported yield for the reduction of sorbic acid to sorbyl alcohol using this method is 92%.[1]

Reduction of Sorbic Acid via a Mixed Carbonic-Carboxylic Acid Anhydride

This two-step method involves the activation of sorbic acid by converting it into a mixed carbonic-carboxylic acid anhydride, which is then reduced with the milder reducing agent, sodium borohydride (NaBH₄). This approach offers good yields and selectivity.

Experimental Protocol: [2][3][4]

-

Formation of the Mixed Anhydride: Dissolve 28 g (0.25 mol) of sorbic acid in 100 ml of tetrahydrofuran (B95107) (THF) and add 25 g of triethylamine (B128534). Cool the solution to 0-10 °C.

-

Add 27 g of ethyl chloroformate dropwise over 30 minutes while maintaining the temperature.

-

Stir the mixture for an additional 30 minutes at 10 °C.

-

Quickly filter the mixture to remove the triethylamine hydrochloride precipitate.

-

Reduction of the Anhydride: To a suspension of 19 g (0.5 mol) of sodium borohydride in 100 ml of THF, add the filtrate from the previous step dropwise at 10-15 °C under a nitrogen atmosphere.

-

After the addition, continue to stir the reaction mixture at 20 °C for 30 hours.

-

Work-up: Add 100 ml of 10% hydrochloric acid to the reaction mixture and separate the phases.

-

Evaporate the THF from the organic layer and distill the residue under reduced pressure to obtain the product.

This process yields a mixture of 2,4-hexadien-1-al (sorbaldehyde) and 2,4-hexadien-1-ol (sorbyl alcohol). The reported composition of the product is a 14:86 weight ratio of the aldehyde to the alcohol, with a total yield of 67% of the theoretical value.[3]

Meerwein-Ponndorf-Verley (MPV) Reduction of Sorbaldehyde

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols.[5][6][7][8] This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, usually isopropanol.[5][6][7][8] The key advantage of the MPV reduction is its ability to selectively reduce the carbonyl group without affecting other functional groups, such as carbon-carbon double bonds.[7] This makes it an ideal method for the synthesis of this compound from sorbaldehyde. The reaction proceeds through a six-membered cyclic transition state, and the equilibrium is driven towards the product by distilling off the acetone (B3395972) formed from the oxidation of isopropanol.[5]

General Experimental Workflow for MPV Reduction:

Caption: General workflow for the Meerwein-Ponndorf-Verley reduction of sorbaldehyde.

Quantitative Data Summary for Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents | Product(s) | Yield of this compound | Reference |

| Direct Reduction | Sorbic Acid | Lithium Aluminum Hydride (LiAlH₄) | This compound | 92% | [1] |

| Reduction via Mixed Anhydride | Sorbic Acid | Ethyl Chloroformate, NaBH₄ | Hexa-2,4-dien-1-al & this compound | ~58% (in a 14:86 mixture) | [3] |

Natural Occurrence of this compound

This compound is a naturally occurring compound found in a variety of plant species and food products. Its presence contributes to the characteristic aroma and flavor profiles of these materials. It has been identified in cooked asparagus, naranjilla fruit, and soybean plants. While its presence is qualitatively confirmed in many sources through techniques like GC-MS, comprehensive quantitative data on its natural abundance remains an area for further research.

Logical Relationship of Natural Occurrence Analysis

The identification and quantification of this compound in natural sources typically follow a standard analytical workflow.

Caption: Workflow for the analysis of this compound in natural samples.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound, providing detailed experimental protocols and quantitative yield data where available. The reduction of sorbic acid and its derivatives remains the most common and effective approach. While the natural occurrence of this compound is established in several plant and food sources, further quantitative analysis is needed to fully understand its distribution and concentration in nature. The information presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this versatile unsaturated alcohol.

References

- 1. researchgate.net [researchgate.net]

- 2. JPH08133998A - Method for reducing sorbic acid - Google Patents [patents.google.com]

- 3. EP0246504B1 - Process for the preparation of a mixture of an aldehyde with the corresponding alcohol - Google Patents [patents.google.com]

- 4. Chemistry of Sodium Borohydride and Diborane. IV. Reduction of Carboxylic Acids to Alcohols with Sodium Borohydride through Mixed Carbonic-Carboxylic Acid Anhydrides | Semantic Scholar [semanticscholar.org]

- 5. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Chemicals [chemicals.thermofisher.cn]

Spectroscopic Profile of Hexa-2,4-dien-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hexa-2,4-dien-1-ol (also known as sorbic alcohol), a conjugated unsaturated alcohol. The information presented herein is intended to support research and development activities by providing key spectral data (NMR, IR, and MS) in a readily accessible format, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (2E,4E)-hexa-2,4-dien-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.74 | dt | 15.2, 5.8 | H-2 |

| 6.18 | dd | 15.2, 10.5 | H-3 |

| 6.05 | dd | 15.0, 10.5 | H-4 |

| 5.62 | dq | 15.0, 6.8 | H-5 |

| 4.17 | d | 5.8 | H-1 (CH₂OH) |

| 1.74 | d | 6.8 | H-6 (CH₃) |

| 1.45 | t | 5.4 | OH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | C-3 |

| 130.8 | C-4 |

| 129.4 | C-2 |

| 128.9 | C-5 |

| 63.7 | C-1 |

| 18.2 | C-6 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Strong, Broad | O-H stretch |

| 3020 | Medium | =C-H stretch |

| 2920, 2860 | Medium | C-H stretch (sp³) |

| 1670 | Medium | C=C stretch (conjugated) |

| 1450 | Medium | C-H bend |

| 1000 | Strong | C-O stretch |

| 965 | Strong | =C-H bend (trans) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.[2]

| m/z | Relative Intensity (%) | Assignment |

| 98 | 25 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M - CH₃]⁺ |

| 79 | 60 | [M - H₂O - H]⁺ |

| 69 | 55 | [C₅H₉]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube. The tube is capped and gently agitated to ensure homogeneity.

2. Instrument Setup and Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For a ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For a neat liquid sample like this compound, a drop of the liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

2. Instrument Setup and Data Acquisition:

-

A background spectrum of the empty ATR crystal or clean salt plates is collected.

-

The sample is then placed on the ATR crystal or between the salt plates.

-

The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

3. Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

-

Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Introduction:

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized in the ion source.

2. Ionization:

-

In Electron Ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

3. Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The separated ions are detected, and their abundance is recorded.

4. Data Processing:

-

A mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

References

Thermal Stability and Decomposition of Hexa-2,4-dien-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexa-2,4-dien-1-ol, also known as sorbyl alcohol, is a conjugated dienol with applications in organic synthesis and as a flavoring agent. An understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and utilization in various chemical processes, including pharmaceutical development where thermal stress is a common factor. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of this compound. Due to the limited availability of direct studies on this specific molecule, this guide also draws upon data from structurally related compounds, such as other unsaturated alcohols and dienes, to infer potential decomposition mechanisms and products. Detailed experimental protocols for relevant analytical techniques, namely Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR), are presented to facilitate further research in this area.

Introduction

This compound is an organic compound featuring a six-carbon chain with conjugated double bonds at the second and fourth positions and a primary alcohol functional group. This structure imparts a unique reactivity, making it a valuable synthon in reactions like the Diels-Alder cycloaddition. However, the presence of both a hydroxyl group and a conjugated diene system also influences its thermal stability. Exposure to elevated temperatures can initiate a cascade of reactions, leading to isomerization, degradation, and the formation of a complex mixture of volatile and non-volatile products. This guide aims to consolidate the available information on the thermal properties of this compound and to provide a framework for its further investigation.

Physicochemical and Stability Data

This compound is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated environment, protected from light and air.[1] Incompatible substances include strong oxidizing agents, acid chlorides, and acid anhydrides.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [2] |

| Molecular Weight | 98.14 g/mol | [2] |

| Melting Point | 28-33 °C | [3][4] |

| Boiling Point | 80 °C at 12 mmHg | [3][4] |

| Density | 0.871 g/mL at 25 °C | [3][4] |

| Flash Point | 72 °C (closed cup) | [4] |

| Solubility | Slightly miscible with water | [3] |

| Appearance | Colorless to light yellow liquid or low melting solid | [3] |

Thermal Decomposition Profile

Direct and detailed experimental studies on the thermal decomposition of this compound are not widely available in peer-reviewed literature. However, based on the thermal behavior of analogous compounds such as other unsaturated alcohols, allylic systems, and conjugated dienes, a hypothetical decomposition profile can be constructed. Under fire conditions, the primary hazardous decomposition products are carbon oxides.[1][2]

The decomposition of this compound is likely to proceed through several competing pathways, the prevalence of which will be temperature-dependent. These may include:

-

Dehydration: The elimination of a water molecule to form a more unsaturated hydrocarbon.

-

Isomerization: Geometric isomerization of the double bonds (e.g., trans,trans to cis,trans) or tautomerization.

-

Oxidation (if oxygen is present): Formation of aldehydes, ketones, and carboxylic acids. Studies on the thermal oxidation of other unsaturated aldehydes have shown the formation of a variety of smaller volatile compounds.

-

C-C Bond Cleavage: Fragmentation of the carbon backbone, particularly at the allylic positions, which are typically weaker.

-

Cyclization and Aromatization: At higher temperatures, intramolecular reactions could lead to the formation of cyclic compounds, which may subsequently aromatize. The pyrolysis of some allylic esters has been observed to produce aromatic compounds.

A proposed, simplified decomposition pathway is illustrated in the diagram below.

Caption: Hypothetical thermal decomposition pathways of this compound.

Table 2: Potential Thermal Decomposition Products of this compound

| Product Class | Example(s) | Putative Origin |

| Dehydration Products | Hexatriene isomers | Elimination of water |

| Oxidation Products | Hexa-2,4-dienal, smaller aldehydes/ketones | Reaction with oxygen |

| Fragmentation Products | Butadiene, acetaldehyde, ethene | C-C bond cleavage |

| Aromatic Compounds | Benzene, toluene | High-temperature cyclization and aromatization |

| Carbon Oxides | Carbon monoxide, Carbon dioxide | Complete combustion |

Recommended Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This technique provides quantitative information on mass loss as a function of temperature, while simultaneously identifying the evolved gaseous products.

-

Instrumentation: A thermogravimetric analyzer coupled via a heated transfer line to an FTIR spectrometer equipped with a gas cell.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

TGA Method:

-

Purge Gas: High-purity nitrogen or helium for pyrolysis studies, or air/oxygen for oxidative decomposition studies.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

-

FTIR Method:

-

Continuously collect FTIR spectra of the evolved gas throughout the TGA run.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Analysis: Correlate the mass loss steps observed in the TGA curve with the identification of evolved gases from the FTIR spectra. This allows for the determination of the temperature ranges for different decomposition events (e.g., dehydration vs. backbone fragmentation) and the identification of the primary volatile products.

References

Solubility Profile of Hexa-2,4-dien-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexa-2,4-dien-1-ol (also known as sorbic alcohol) in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document synthesizes the existing information and presents a standardized experimental protocol for the systematic determination of its solubility. This guide is intended to be a valuable resource for researchers in chemistry, pharmaceuticals, and materials science who are working with this versatile unsaturated alcohol.

Introduction to this compound

This compound is a C6 unsaturated alcohol containing two conjugated double bonds. Its structure, featuring both a polar hydroxyl group and a nonpolar hydrocarbon chain, results in a nuanced solubility profile that is critical for its application in various fields, including as a fragrance ingredient, a building block in organic synthesis, and potentially in drug development. Understanding its solubility is paramount for reaction kinetics, formulation development, purification processes, and assessing its environmental fate.

Quantitative Solubility Data

Currently, there is a scarcity of comprehensive, publicly available quantitative data on the solubility of this compound across a wide range of organic solvents. The following table summarizes the available data. It is important to note that some of these values are estimations or derived from single sources and should be confirmed by experimental determination.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Solubility (g/L) | Molarity (mol/L) | Reference/Notes |

| Water | 25 | - | 1.93 | 0.20 | [Source not found] |

| Water | 25 | - | 24.75 | 0.25 | [] (as 24750 mg/L) |

| Ethanol | 25 | - | 1978.09 | 20.15 | [Source not found] |

| Methanol | 25 | - | 1138.89 | 11.60 | [Source not found] |

| Isopropanol | 25 | - | 1613.51 | 16.44 | [Source not found] |

| Dimethyl Sulfoxide (DMSO) | N/A | - | ≥ 200,000 | ≥ 2037.91 | [2] (as ≥ 200 mg/mL, requires sonication) |

| Ether | N/A | Soluble | - | - | [3][4] Qualitative description |

| Oils | N/A | Soluble | - | - | [4] Qualitative description |

Note: "Soluble" is a qualitative description and does not provide a quantitative value. The water solubility data shows some discrepancy, highlighting the need for standardized experimental determination.

Proposed Standardized Experimental Protocol for Solubility Determination

To address the gap in quantitative data, this guide proposes a standardized experimental protocol based on the well-established shake-flask method, which is a reliable technique for determining the thermodynamic solubility of a compound.[5] This protocol is designed to be adaptable for various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The excess solid should be clearly visible.

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered saturated solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of this compound in the saturated solution based on the calibration curve and the dilution factor.

-

-

Data Reporting:

-

Express the solubility in various units, such as g/100 g solvent, g/L, and mol/L, for easy comparison.

-

Report the experimental temperature and any other relevant conditions.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental workflow for determining the solubility of this compound.

References

Hexa-2,4-dien-1-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexa-2,4-dien-1-ol, also known as sorbic alcohol, is a six-carbon unsaturated alcohol with the molecular formula C₆H₁₀O. It exists as various stereoisomers, with the (2E,4E)-isomer being a subject of interest in various scientific domains. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it explores the biological activities of this compound, particularly its role as a tyrosinase inhibitor and its metabolic relevance in Saccharomyces cerevisiae, providing valuable insights for researchers in drug development and related fields.

Chemical Identification and Properties

This compound is a fatty alcohol characterized by a six-carbon chain with two conjugated double bonds and a primary alcohol functional group. The general CAS number for the mixed isomers of 2,4-Hexadien-1-ol is 111-28-4.[1] The most common and studied isomer is (2E,4E)-hexa-2,4-dien-1-ol, also referred to as trans,trans-2,4-Hexadien-1-ol, which has the specific CAS number 17102-64-6. The molecular formula for all isomers is C₆H₁₀O, and the molecular weight is approximately 98.14 g/mol .[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [2] |

| Molecular Weight | 98.14 g/mol | [2] |

| CAS Number (Isomer Mixture) | 111-28-4 | [1] |

| CAS Number ((2E,4E)-isomer) | 17102-64-6 | |

| Appearance | Colorless to pale yellow liquid/solid | [3] |

| Odor | Green, fruity, sweet, fresh, herbal | [2] |

| Boiling Point | 175 °C (estimated) | [2] |

| Melting Point | 28-33 °C | |

| Density | ~0.871 g/mL at 25 °C | |

| Vapor Pressure | 0.4214 hPa @ 20°C (estimated) | [2] |

| Solubility | Soluble in organic solvents; slightly soluble in water | [3] |

| XLogP3-AA | 1.1 | [2] |

Experimental Protocols

Synthesis of (2E,4E)-Hexa-2,4-dien-1-ol

A common method for the synthesis of (2E,4E)-Hexa-2,4-dien-1-ol involves the reduction of a sorbate (B1223678) ester.

Materials:

-

Ethyl sorbate

-

Lithium aluminum hydride (LiAlH₄) or a similar reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl sorbate in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

-

Filter the resulting mixture to remove the aluminum salts and wash the filter cake with diethyl ether.

-

Combine the filtrate and the ether washings, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude (2E,4E)-Hexa-2,4-dien-1-ol.

Purification by Fractional Distillation

Due to the potential presence of impurities with close boiling points, fractional distillation is a suitable method for the purification of this compound.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Vacuum source (for vacuum distillation if necessary)

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound into the round-bottom flask with a few boiling chips or a magnetic stir bar.

-

Heat the flask gently using the heating mantle.

-

Carefully monitor the temperature at the distillation head. The temperature should rise and then stabilize as the vapor of the pure compound reaches the thermometer.

-

Collect the fraction that distills over at a constant temperature, corresponding to the boiling point of this compound. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

-

For compounds sensitive to high temperatures, vacuum distillation is recommended to lower the boiling point.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the identity of this compound.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase at a rate of 5-10 °C/min to a final temperature of 200-250 °C.

-

Final hold: 2-5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

The resulting mass spectrum can be compared with library spectra for confirmation of the compound's identity.

Biological Activity and Signaling Pathways

Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[3] This property makes it a compound of interest for applications in cosmetics and medicine for treating hyperpigmentation disorders.

Mechanism of Action: The precise inhibitory mechanism of this compound on tyrosinase is not yet fully elucidated in dedicated studies. However, many tyrosinase inhibitors act by chelating the copper ions in the active site of the enzyme or by competing with the natural substrates, L-tyrosine and L-DOPA. The conjugated diene system and the hydroxyl group of this compound may play a role in its binding to the enzyme. Further kinetic studies are required to determine the exact mode of inhibition (e.g., competitive, non-competitive, or mixed).

Caption: Inhibition of the melanin biosynthesis pathway by this compound.

Role in Saccharomyces cerevisiae Metabolism

This compound has been identified as a metabolite in the yeast Saccharomyces cerevisiae.[1] Its presence is linked to the metabolism of sorbic acid, a common food preservative. Some yeast species can reduce sorbic acid to sorbyl alcohol (this compound). This transformation is part of a detoxification pathway.

Metabolic Pathway: The biosynthesis of this compound in S. cerevisiae is not a primary metabolic pathway but rather a consequence of the presence of sorbic acid. The reduction of the carboxylic acid group of sorbic acid to the primary alcohol of sorbyl alcohol is likely catalyzed by one or more alcohol dehydrogenases present in the yeast.

Caption: Metabolic conversion of sorbic acid to this compound in S. cerevisiae.

Antimicrobial Activity

Sorbyl alcohol exhibits mild antimicrobial properties, particularly antifungal activity.[3] This is related to its precursor, sorbic acid, which is a well-known fungistatic agent. The mechanism of action is thought to involve the disruption of fungal cell membranes and the inhibition of essential enzymes.

Conclusion

This compound is a versatile molecule with applications ranging from flavor and fragrance to potential roles in pharmaceuticals and cosmetics. This guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and insights into its biological activities. For researchers and professionals in drug development, its tyrosinase inhibitory activity presents a promising avenue for further investigation. Understanding its metabolic fate in microorganisms like S. cerevisiae is also crucial for its application as a food additive and for exploring its broader biological implications. Future research should focus on elucidating the precise mechanisms of its biological actions and exploring its potential therapeutic applications.

References

Acidity and pKa of Hexa-2,4-dien-1-ol: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the acidity and pKa of hexa-2,4-dien-1-ol (also known as sorbic alcohol). The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth information on the physicochemical properties of this conjugated alcohol.

Executive Summary

Introduction to Alcohol Acidity

Alcohols are weak Brønsted acids, with pKa values for simple aliphatic alcohols typically ranging from 15 to 20 in aqueous solution.[1] The acidity of an alcohol is determined by the stability of the corresponding alkoxide ion formed upon deprotonation.[2] Factors that stabilize this conjugate base, such as resonance and inductive effects, will increase the acidity of the parent alcohol.[3][4][5]

Acidity of this compound

The key structural feature of this compound is the presence of conjugated double bonds at the 2- and 4-positions. Upon deprotonation of the hydroxyl group, the resulting negative charge on the oxygen atom can be delocalized through resonance across the conjugated π-system. This delocalization spreads the negative charge over multiple atoms, which is a stabilizing effect.[2][3] Any factor that stabilizes the conjugate base leads to an increase in the acidity of the corresponding acid.[2][3] Therefore, this compound is anticipated to be more acidic than a comparable saturated alcohol, such as hexan-1-ol.

While a definitive, experimentally verified pKa value for this compound is not prominently reported, computational methods provide a reliable estimate.

Data Presentation: pKa Values of this compound and Related Alcohols

| Compound Name | Structure | pKa Value | Data Type |

| This compound | CH₃-CH=CH-CH=CH-CH₂OH | ~16.21 | Predicted |

| Ethanol | CH₃-CH₂OH | ~16.0 | Experimental |

| Allyl Alcohol | CH₂=CH-CH₂OH | ~15.5 | Experimental |

| Phenol | C₆H₅OH | ~10.0 | Experimental |

| Water | H₂O | 14.0 | Experimental |

Note: pKa values can vary slightly depending on the solvent and experimental conditions.

Logical Framework for Acidity of this compound

The increased acidity of this compound compared to a saturated primary alcohol is a direct consequence of the stability of its conjugate base. The following diagram illustrates the logical relationship between deprotonation and the resonance stabilization of the resulting hexa-2,4-dien-1-olate anion.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a high-precision method for determining the pKa values of substances.[6] The following protocol is a generalized procedure for determining the pKa of a weakly acidic alcohol like this compound. Due to the low solubility of such alcohols in water, a co-solvent system may be necessary.

Objective: To determine the pKa of this compound using potentiometric titration.

Materials:

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Co-solvent (e.g., methanol (B129727) or ethanol, spectroscopic grade)

-

High-purity water (deionized and boiled to remove CO₂)

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, 10)

-

Automatic titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Titration vessel, jacketed for temperature control

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound to prepare a solution with a final concentration between 1 mM and 10 mM.[3]

-

Dissolve the sample in a known volume of the chosen co-solvent/water mixture (e.g., 50:50 methanol:water).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[3]

-

-

System Setup:

-

Calibrate the pH meter using standard aqueous buffers.

-

Place the analyte solution in the titration vessel and begin gentle stirring.

-

Immerse the calibrated pH electrode and the burette tip into the solution.

-

Maintain a constant temperature (e.g., 25 °C) using the jacketed vessel.

-

Purge the solution with an inert gas for 10-15 minutes before and during the titration to displace dissolved CO₂.[3][7]

-

-

Titration:

-

If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2-3) with a small amount of 0.1 M HCl.

-

Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point of the first derivative, ∂pH/∂V).

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

Alternatively, use specialized software to perform a Gran plot or a non-linear regression analysis of the titration data to obtain a more accurate pKa value.

-

-

Replication:

-

Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results.[3]

-

The following diagram outlines the general workflow for this experimental protocol.

References

- 1. Showing Compound 2,4-Hexadien-1-ol (FDB009558) - FooDB [foodb.ca]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

Biological Activity of Hexa-2,4-dien-1-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-2,4-dien-1-ol, also known as sorbyl alcohol, is a six-carbon unsaturated alcohol with a conjugated diene system. This structure imparts a range of biological activities, making it and its derivatives subjects of interest in the fields of antimicrobial research and drug development. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Core Biological Activities

The primary biological activity associated with this compound and its derivatives is their antimicrobial and antifungal properties. The conjugated double bonds in the C6 backbone are crucial for this activity, which is believed to involve the disruption of microbial cell membranes and the denaturation of essential proteins.[1][2]

Antimicrobial and Antifungal Spectrum

While specific quantitative data for this compound is limited in publicly available literature, studies on its oxidized form, sorbic acid, and its esters provide valuable insights into the potential antimicrobial spectrum. Derivatives of sorbic acid have demonstrated activity against a range of bacteria and fungi. For instance, a study on sorbic acid amide derivatives showed significant activity against Bacillus subtilis and Staphylococcus aureus.[3] Specifically, the isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate derivative exhibited a Minimum Inhibitory Concentration (MIC) of 0.17 mM against B. subtilis and 0.50 mM against S. aureus.[3]

Quantitative Data on Derivatives

The biological activity of this compound can be modulated through the synthesis of various derivatives, such as esters, ethers, and more complex heterocyclic structures like 1,3,4-oxadiazoles.

Sorbic Acid Amide Derivatives

| Compound | Microorganism | MIC (mM) | Reference |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Bacillus subtilis | 0.17 | [3] |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Staphylococcus aureus | 0.50 | [3] |

1,3,4-Oxadiazole (B1194373) Derivatives

A new chemical library based on the hybridization of cholic acid with 1,3,4-oxadiazole has been synthesized and tested for antimicrobial activity. Several of these compounds showed potent activity against Staphylococcus aureus with MIC values ranging from 31 to 70 µg/mL.[4] Another study on cholyl 1,3,4-oxadiazole hybrid compounds also reported good activity against Aspergillus fumigatus and Candida albicans.[4]

| Compound Category | Microorganism | MIC Range (µg/mL) | Reference |

| Cholyl 1,3,4-oxadiazole hybrids | Staphylococcus aureus | 31 - 70 | [4] |

| Cholyl 1,3,4-oxadiazole hybrids | Bacillus subtilis | 70 | [4] |

It is important to note that while these oxadiazole derivatives are not directly synthesized from this compound in the cited studies, the synthesis of such heterocycles can often start from carboxylic acids, and sorbic acid (the oxidized form of this compound) is a viable starting material for synthesizing 1,3,4-oxadiazole derivatives.

Experimental Protocols

Synthesis of Derivatives

1. Esterification of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of esters from an alcohol and a carboxylic acid.

-

Materials: 5-mL round bottom flask, this compound, desired carboxylic acid, concentrated sulfuric acid (catalyst), boiling chips, distillation apparatus, sand bath, reflux condenser, centrifuge, sodium bicarbonate solution, anhydrous calcium chloride, pipettes, vials.

-

Procedure:

-

Precisely measure the calculated amounts of this compound and the carboxylic acid into the 5-mL round bottom flask.

-

Carefully add 4 drops of concentrated sulfuric acid and mix thoroughly.[5]

-

Add a few boiling chips and set up the apparatus for distillation with a side arm for water collection.[5]

-

Heat the mixture in a sand bath to reflux for a total of 45 minutes, periodically removing the collected water from the side arm.[5]

-